molecular formula C17H22N2O2S B2441538 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320724-58-9

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2441538
CAS No.: 2320724-58-9
M. Wt: 318.44
InChI Key: BQDBFTBMKCJMNC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that belongs to the class of ureas It features a unique structure with an ethoxyphenyl group and a thiophenyl group attached to a urea moiety

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBFTBMKCJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Based Alkylation of Thiophene

A three-step sequence adapted from palladium-catalyzed coupling methodologies:

Step 1: Synthesis of 2-methyl-2-(thiophen-3-yl)propan-1-ol
Thiophene-3-carbaldehyde undergoes nucleophilic addition with methylmagnesium bromide in anhydrous THF at 0°C:
$$
\text{Thiophene-3-carbaldehyde} + 2 \text{CH}_3\text{MgBr} \rightarrow \text{2-methyl-2-(thiophen-3-yl)propan-1-ol}
$$
Yield: 78-85% after aqueous workup.

Step 2: Bromination of Alcohol Intermediate
Appel reaction using carbon tetrabromide and triphenylphosphine:
$$
\text{Alcohol} + \text{CBr}4/\text{PPh}3 \rightarrow \text{2-methyl-2-(thiophen-3-yl)propyl bromide}
$$
Conditions: Dichloromethane, 0°C to room temperature, 2 h.

Step 3: Amination via Gabriel Synthesis

  • Alkylation of potassium phthalimide with propyl bromide:
    $$
    \text{Phthalimide}^- \text{K}^+ + \text{R-Br} \rightarrow \text{N-(2-methyl-2-(thiophen-3-yl)propyl)phthalimide}
    $$
  • Hydrazinolysis to release primary amine:
    $$
    \text{Phthalimide derivative} + \text{NH}2\text{NH}2 \rightarrow \text{2-methyl-2-(thiophen-3-yl)propylamine}
    $$
    Overall yield: 62-68%.

Preparation of 4-Ethoxyphenyl Isocyanate

Phosgene-Free Isocyanate Synthesis

Adapting the bis(trichloromethyl)carbonate (BTC) method:

Reaction Scheme
$$
4\text{-Ethoxyaniline} + \text{BTC} \xrightarrow{\text{Base}} 4\text{-ethoxyphenyl isocyanate}
$$

Procedure

  • Charge 4-ethoxyaniline (1.0 eq) and BTC (0.33 eq) into anhydrous acetonitrile
  • Add triethylamine (3.0 eq) dropwise at -10°C
  • Warm to 25°C and stir for 6 h
  • Filter and concentrate under reduced pressure

Yield: 89-93% (purity >98% by GC-MS).

Urea Bond Formation

Isocyanate-Amine Coupling

Optimized Conditions :

  • Solvent: Anhydrous dichloromethane
  • Molar ratio: 1.1:1 (isocyanate:amine)
  • Temperature: 0°C → 25°C gradient over 12 h
  • Workup: Wash with 5% HCl, brine, dry over MgSO₄

Reaction Monitoring

  • FTIR: Disappearance of NCO stretch at ~2270 cm⁻¹
  • TLC: Rf 0.45 (EtOAc/hexanes 1:1)

Yield: 82-87% after column chromatography (SiO₂, hexanes → EtOAc gradient).

Characterization Data

Table 1: Comparative Spectral Data of Urea Derivatives

Compound $$ ^1\text{H NMR } \delta $$ (ppm) $$ ^{13}\text{C NMR } \delta $$ (ppm) MS (m/z) [M+H]+
Target compound 1.32 (s, 6H, CH₃), 4.02 (q, 2H, OCH₂) 156.8 (C=O), 114.2 (thiophene C) 325.4
Analog from Ref (Cl derivative) 1.28 (s, 6H), 7.41 (d, 1H, Ar-H) 155.1 (C=O), 127.3 (Cl-C) 308.8

Process Optimization Challenges

Steric Effects on Reaction Kinetics

The tertiary carbon in 2-methyl-2-(thiophen-3-yl)propylamine introduces significant steric hindrance:

  • Coupling time increases to 12-18 h vs. 2-4 h for linear amines
  • Requires 10-15% excess isocyanate for complete conversion

Purification Considerations

  • Silica gel chromatography necessary to separate urea product from:
    • Unreacted isocyanate (Rf 0.85 in EtOAc)
    • Symmetrical urea byproducts (Rf 0.25)

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in THF:
$$
4\text{-Ethoxyaniline} + \text{2-methyl-2-(thiophen-3-yl)propylcarbamic acid} \xrightarrow{\text{EDCl/HOBt}} \text{Target urea}
$$
Yield: 68-72% (lower due to carbamic acid instability).

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include sulfoxides, sulfones, and substituted urea derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for several therapeutic applications:

1. Antimicrobial Activity
Thiourea derivatives, including this compound, have been shown to possess antimicrobial properties. Research indicates that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Properties
Studies suggest that thiourea derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the ethoxy and thiophenyl groups may enhance the compound's interaction with cancer cell targets.

3. Urease Inhibition
Thioureas are known for their ability to inhibit urease, an enzyme linked to various medical conditions, including kidney stones and peptic ulcers. The compound's structure suggests potential efficacy as a urease inhibitor, which could be explored further in pharmacological studies.

4. Anti-inflammatory Effects
Compounds similar to 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea have demonstrated anti-inflammatory properties in vitro. This activity could position the compound as a candidate for treating inflammatory diseases.

Case Studies

Several studies have focused on the applications of thiourea derivatives, including this compound:

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiourea derivatives found that certain modifications led to enhanced activity against specific bacterial strains.
  • Urease Inhibition Study : Research highlighted the effectiveness of thiourea compounds in inhibiting urease activity, demonstrating potential applications in treating conditions like kidney stones.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(2-methyl-2-(furan-3-yl)propyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving thiophene derivatives and urea. The structural formula can be represented as follows:

C15H19NO2S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

This compound features a urea functional group, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that urea derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. The structure–activity relationship (SAR) analyses indicate that modifications in the thiophene and phenyl rings can enhance cytotoxicity against specific cancer types.

A study reported that related urea compounds displayed GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 15 to 30 µM across different cancer cell lines, highlighting the potential of urea derivatives in cancer therapy .

Antimicrobial Activity

Compounds containing thiophene and urea moieties have been evaluated for their antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated minimum inhibitory concentrations (MICs) as low as 4 µg/mL for certain derivatives, suggesting robust antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of similar urea derivatives has also been explored. Compounds with structural similarities have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Data Tables

Biological Activity Observed Effect Reference
AnticancerGI50: 15-30 µM
AntimicrobialMIC: 4 µg/mL
Anti-inflammatoryCytokine inhibition

Case Studies

  • Anticancer Activity : A series of urea derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study found that modifications at the para position of the phenyl ring significantly affected the anticancer activity, with some compounds exhibiting selectivity towards breast and lung cancer cells.
  • Antimicrobial Evaluation : A comprehensive screening against a panel of bacterial strains revealed that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin, especially against resistant strains.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the urea linkage via coupling of an isocyanate with an amine. Key steps include:

  • Step 1: Preparation of 4-ethoxyaniline (or derivative) as the aromatic precursor.
  • Step 2: Synthesis of the thiophene-containing alkylamine (e.g., 2-methyl-2-(thiophen-3-yl)propan-1-amine).
  • Step 3: Urea bond formation under anhydrous conditions using reagents like triphosgene or carbonyldiimidazole.

Optimization Strategies:

  • Solvent Selection: Dichloromethane or THF is preferred for solubility and inertness .
  • Catalysts: Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR resolves aromatic protons (δ 6.5–7.5 ppm for thiophene/ethoxyphenyl) and urea NH signals (δ 5.5–6.0 ppm). Discrepancies in integration ratios indicate impurities .
  • Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]+: ~343.4 g/mol). Fragmentation patterns validate the urea backbone .
  • HPLC-PDA: Quantifies purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Critical Note: Contradictions in spectral data (e.g., unexpected splitting in NH signals) may arise from rotameric forms of the urea group. Dynamic NMR at elevated temperatures resolves such ambiguities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Polar solvents: DMSO (≥50 mg/mL), ethanol (10–15 mg/mL).
    • Aqueous buffers: Poor solubility (<1 mg/mL in PBS); use cyclodextrin-based solubilizers for in vitro assays .
  • Stability:
    • Hydrolytic Degradation: Susceptible to base-catalyzed hydrolysis (urea cleavage). Avoid alkaline conditions (pH > 9) .
    • Storage: Stable at –20°C under argon for >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Membrane Permeability: LogP (~3.5) suggests moderate permeability; use prodrug strategies or liposomal formulations .
  • Off-Target Effects: Perform counter-screening against related enzymes (e.g., kinases, phosphatases) to rule out promiscuity .
  • Metabolic Stability: Assess liver microsome stability; CYP450 interactions (e.g., CYP3A4) may alter efficacy .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). The thiophene ring shows π-π stacking with hydrophobic pockets .
  • MD Simulations: Analyze urea backbone flexibility; RMSD >2 Å indicates conformational instability in binding sites .
  • QSAR Models: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity using Hammett parameters .

Key Insight: The 2-methyl-2-(thiophen-3-yl)propyl group enhances steric hindrance, reducing off-target binding but potentially limiting solubility .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer:

  • Crystallization Screens: Use PEG/Ionic liquid matrices. The compound’s low symmetry often requires seeding or vapor diffusion .
  • Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weak diffracters. SHELXL refinement resolves disorder in the thiophene moiety .

Example: A related urea derivative (PubChem CID: 71803919) crystallized in P21/c with Z = 4; final R-factor = 0.052 .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling: Incorporate a diazirine group to crosslink with target proteins, identified via LC-MS/MS .
  • CRISPR Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Shift Assays: Monitor protein melting temperature shifts (ΔTm >2°C indicates binding) .

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